AbetiMus

Autoimmunity B-cell tolerance Lupus nephritis

Abetimus is a first-in-class, synthetic B-cell toleragen designed for precision medicine research in SLE. Unlike broad-spectrum immunosuppressants, it selectively crosslinks surface anti-dsDNA antibodies to induce anergy or deletion of autoreactive B cells. Clinical data demonstrate a 67% reduction in renal flares and 62% fewer high-dose corticosteroid interventions in affinity-stratified patients, making it an essential tool for biomarker-driven studies and comparator trials. Procure abetimus to validate anti-dsDNA affinity as a predictive biomarker or as a reference standard for next-generation tolerogenic agents.

Molecular Formula C7H5ClN2O
Molecular Weight 0
CAS No. 167362-48-3
Cat. No. B1180548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbetiMus
CAS167362-48-3
Molecular FormulaC7H5ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abetimus (LJP 394, CAS 167362-48-3): Baseline Overview for Scientific Procurement


Abetimus (LJP 394 free base, CAS 167362-48-3) is a synthetic B-cell toleragen composed of four double-stranded DNA (dsDNA) oligonucleotides covalently linked to a small-molecule platform . Developed by La Jolla Pharmaceutical as an investigational immunosuppressant for systemic lupus erythematosus (SLE) [1], abetimus acts by crosslinking anti-dsDNA antibodies on the surface of autoreactive B cells, leading to their functional inactivation or deletion, thereby reducing circulating pathogenic anti-dsDNA antibody titers . Unlike broad-spectrum immunosuppressants, abetimus is designed to selectively target the anti-dsDNA B-cell population, offering a mechanism-driven approach to lupus nephritis management [2].

Abetimus (LJP 394): Why Generic Substitution with Other SLE Immunosuppressants Is Not Equivalent


Generic substitution among SLE therapeutics is scientifically unsound due to fundamentally divergent mechanisms of action, patient selection biomarkers, and clinical endpoints. Abetimus (LJP 394) acts as a selective B-cell toleragen that requires a high-affinity binding interaction with the patient's anti-dsDNA antibodies to achieve efficacy [1]. In contrast, belimumab inhibits BLyS to reduce B-cell survival, while rituximab depletes CD20+ B cells indiscriminately [2]. The clinical benefit of abetimus is contingent upon a patient's antibody affinity profile—a biomarker absent from the prescribing logic of other SLE agents—rendering simple interchange a high-risk procurement strategy without equivalent therapeutic or research utility [3].

Abetimus (LJP 394) Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Anti-dsDNA Antibody Reduction in SLE Patients: Abetimus vs. Placebo and In-Class Comparators

In a randomized, double-blind, placebo-controlled trial, 50 mg weekly of LJP 394 (abetimus) reduced mean dsDNA antibody titers by 38.1% at week 16 and 37.1% at week 24 compared to baseline, while placebo showed no significant reduction [1]. A separate phase II/III study reported a significant decrease in anti-dsDNA levels with abetimus treatment (P<0.0001 vs. placebo) [2]. In contrast, belimumab (10 mg/kg IV q4w) demonstrated a median reduction in anti-dsDNA of 29.5% at week 52 in a phase III trial [3]. This cross-study comparable evidence positions abetimus as a potent and rapid reducer of pathogenic autoantibodies, with a magnitude of effect that may exceed that of approved biologics in certain populations.

Autoimmunity B-cell tolerance Lupus nephritis

Renal Flare Prevention in High-Affinity SLE Patients: Abetimus Demonstrates 67% Flare Reduction

In a 76-week, double-blind, placebo-controlled study of 230 SLE patients, the subgroup with high-affinity antibodies to the LJP 394 DNA epitope (89% of patients) experienced 67% fewer renal flares compared to placebo (P<0.05) [1]. Additionally, time to renal flare was significantly prolonged in the high-affinity group (HR=0.33, 95% CI 0.15-0.73) [1]. In contrast, the overall intent-to-treat (ITT) population showed no significant difference in time to renal flare, highlighting the critical importance of affinity-based patient selection [1]. This stratified efficacy is not observed with belimumab or rituximab, where biomarkers of response remain elusive.

Lupus nephritis Biomarker-stratified therapy Renal outcomes

Reduction in High-Dose Corticosteroid/Cyclophosphamide (HDCC) Requirement: Abetimus Shows 62% Fewer Treatments

In the same 76-week RCT, patients receiving LJP 394 required 62% fewer treatments with high-dose corticosteroids and/or cyclophosphamide (HDCC) compared to placebo in the high-affinity subgroup [1]. In the ITT population, the reduction was 41% [1]. Time to initiation of HDCC was also significantly prolonged (P<0.05) [1]. This steroid/cyclophosphamide-sparing effect is a clinically meaningful outcome that distinguishes abetimus from other biologics, which have shown variable or no significant reduction in concomitant immunosuppressant use in phase III trials [2].

Immunosuppression Steroid-sparing Healthcare utilization

Proteinuria Reduction: Abetimus Achieves ≥50% Reduction in Proteinuria at 1 Year

In a 22-month phase III trial of 317 SLE patients with a history of renal flare, abetimus (100 mg/week) treatment resulted in a significantly higher proportion of patients achieving a ≥50% reduction in proteinuria at 1 year compared to placebo (nominal P=0.047) [1]. Specifically, 25% fewer renal flares were observed in the abetimus group versus placebo (12% vs. 16%) [1]. This proteinuria reduction, while a secondary endpoint, aligns with the drug's mechanism of reducing immune complex deposition and provides a quantifiable renal protection signal not consistently demonstrated with other biologics in lupus nephritis [2].

Renal protection Lupus nephritis Biomarker response

Favorable Safety Profile: Abetimus Demonstrates Lower SAE Rate vs. Placebo in Pivotal Trial

In the 76-week phase II/III trial, serious adverse events (SAEs) occurred in 21.9% of LJP 394-treated patients versus 29.3% of placebo-treated patients, indicating a numerically lower SAE rate with active treatment [1]. Frequencies of adverse events were comparable between LJP 394 and placebo in earlier dose-ranging studies [2]. This safety profile contrasts with B-cell depleting agents like rituximab, which carry warnings for progressive multifocal leukoencephalopathy (PML) and serious infections, and with belimumab, which is associated with infusion reactions and depression [3]. The tolerability advantage of abetimus, a non-depleting toleragen, may support its use in long-term maintenance therapy.

Safety Tolerability Adverse events

Abetimus (LJP 394) Evidence-Based Research and Industrial Application Scenarios


Clinical Research in Biomarker-Enriched SLE Cohorts

Abetimus is ideally suited for clinical trials that employ affinity-based patient selection (e.g., SPR pharmacoproteomics assay). The 67% reduction in renal flares and 62% reduction in HDCC use observed in high-affinity subgroups [1] justify its use in precision medicine studies aimed at validating anti-dsDNA affinity as a predictive biomarker. This scenario leverages the compound's unique mechanism of B-cell tolerance induction and its demonstrated efficacy in a well-defined patient population.

Preclinical Investigation of B-Cell Toleragenesis in Autoimmunity Models

Researchers can use abetimus as a tool compound to study B-cell tolerance mechanisms in murine models of lupus. Its ability to crosslink anti-dsDNA surface antibodies and induce anergy or deletion provides a pharmacologic probe for dissecting B-cell signaling pathways relevant to autoimmune pathogenesis [2]. The compound's well-characterized in vivo pharmacodynamics (anti-dsDNA reduction, C3 increase) [3] make it a valuable reference standard for benchmarking novel tolerogenic agents.

Comparative Effectiveness Research in Lupus Nephritis

Given the divergent mechanisms of action among SLE biologics, abetimus serves as a critical comparator in real-world evidence studies and network meta-analyses. Its quantitative differentiation in anti-dsDNA reduction (38.1% at 16 weeks) and steroid-sparing (62% fewer HDCC) [4] provides data-driven endpoints for comparative research against belimumab, rituximab, or emerging agents like anifrolumab. Procurement of abetimus for such studies enables robust, evidence-based comparisons that inform treatment guidelines.

Academic Research on Personalized Immunosuppression

Abetimus exemplifies a pharmacogenomics-driven therapeutic. Academic centers can procure abetimus to investigate the correlation between antibody affinity and clinical response, as well as to develop companion diagnostics for B-cell toleragens. The compound's clinical development history, which highlighted the necessity of affinity-based enrichment [5], provides a rich dataset for studying the translation of molecular biomarkers into clinical practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AbetiMus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.